Dextroamphetamine adipate
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Overview
Description
Dextroamphetamine adipate is a chemical compound that combines dextroamphetamine, a potent central nervous system stimulant, with adipic acid. Dextroamphetamine is the dextrorotatory enantiomer of amphetamine and is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . The combination with adipic acid forms a salt, which can influence the pharmacokinetic properties of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextroamphetamine adipate typically involves the reaction of dextroamphetamine with adipic acid. The process can be summarized as follows:
Starting Materials: Dextroamphetamine and adipic acid.
Reaction: The two compounds are mixed in a suitable solvent, often under controlled temperature and pH conditions, to form the salt.
Purification: The resulting this compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of dextroamphetamine and adipic acid are mixed in industrial reactors.
Controlled Conditions: The reaction is carefully monitored to maintain optimal temperature, pH, and solvent conditions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Dextroamphetamine adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of dextroamphetamine .
Scientific Research Applications
Dextroamphetamine adipate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amphetamine derivatives and their chemical properties.
Biology: Research on its effects on neurotransmitter systems and its potential neurotoxic effects.
Medicine: Extensive studies on its use in treating ADHD, narcolepsy, and its potential for treating stimulant use disorder
Mechanism of Action
Dextroamphetamine adipate exerts its effects primarily through the following mechanisms:
Inhibition of Reuptake: It prevents the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, increasing their levels in the synaptic cleft.
Release of Neurotransmitters: It stimulates the release of these neurotransmitters from synaptic vesicles.
Reverse Transport: It can reverse the transport of neurotransmitters, further increasing their extracellular concentrations.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibition and reverse transport.
Norepinephrine Transporter (NET): Similar actions as with DAT.
Serotonin Transporter (SERT): Inhibition and reverse transport.
Comparison with Similar Compounds
Amphetamine: The racemic mixture of dextroamphetamine and levoamphetamine.
Lisdexamfetamine: A prodrug that is converted to dextroamphetamine in the body.
Methamphetamine: A more potent central nervous system stimulant with a similar mechanism of action
Uniqueness: Dextroamphetamine adipate is unique in its specific combination with adipic acid, which can influence its pharmacokinetic properties and potentially its therapeutic effects. Compared to other amphetamine derivatives, it may offer different absorption rates, duration of action, and side effect profiles .
Properties
CAS No. |
64770-52-1 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
hexanedioic acid;(2S)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10)/t8-;/m0./s1 |
InChI Key |
OFCJKOOVFDGTLY-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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